molecular formula C24H19NO6S B3630104 4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

Cat. No.: B3630104
M. Wt: 449.5 g/mol
InChI Key: CVXUDRBMWIYFDE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate typically involves the reaction of benzylsulfonyl chloride with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted benzyl derivatives .

Scientific Research Applications

4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6S/c26-22(14-25-23(27)20-8-4-5-9-21(20)24(25)28)31-15-17-10-12-19(13-11-17)32(29,30)16-18-6-2-1-3-7-18/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXUDRBMWIYFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 3
Reactant of Route 3
4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 4
4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 5
Reactant of Route 5
4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 6
Reactant of Route 6
4-(Benzylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

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